molecular formula C8H6ClNO3 B14308227 2-(2-Chloro-2-nitroethenyl)phenol CAS No. 117672-17-0

2-(2-Chloro-2-nitroethenyl)phenol

Cat. No.: B14308227
CAS No.: 117672-17-0
M. Wt: 199.59 g/mol
InChI Key: VCUNFVMGWAUBHK-UHFFFAOYSA-N
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Description

2-(2-Chloro-2-nitroethenyl)phenol is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 2-chloro-2-nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-2-nitroethenyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a chloronitroethene compound. One common method involves the reaction of 2-chloronitroethene with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates a halide ion to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2-nitroethenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

The search results provided information about the applications of Phenol, 4-chloro-2-(2-nitroethenyl)-, not 2-(2-Chloro-2-nitroethenyl)phenol. These two chemicals are different and have different properties. Therefore, the information below is about Phenol, 4-chloro-2-(2-nitroethenyl)-.

Scientific Research Applications

Phenol, 4-chloro-2-(2-nitroethenyl)- has applications in scientific research, including uses as a starting material for synthesizing complex organic molecules, investigation into its biological activity and interactions with biomolecules, exploration of its therapeutic properties, and utilization in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

Phenol, 4-chloro-2-(2-nitroethenyl)- can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The nitroethenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride. The products of reduction are amino derivatives.
  • Substitution The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as sodium methoxide or sodium ethoxide can be used for these reactions, leading to compounds with different functional groups replacing the chlorine atom.

Phenol, 4-chloro-2-(2-nitroethenyl)- exhibits biological activities, particularly antimicrobial and anticancer properties. The biological effects of the compound can be attributed to several mechanisms:

  • Covalent Bond Formation The nitroethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
  • Oxidative Stress Induction The nitroethenyl group may undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells.
  • Interaction with Biomolecules The compound's structural features suggest reactivity with various biomolecules, influencing their function and stability.

Antimicrobial Activity

Research indicates that Phenol, 4-chloro-2-(2-nitroethenyl)- exhibits antimicrobial properties against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
Phenol, 4-chloro-2-(2-nitroethenyl)-E. coli32
Phenol, 4-chloro-2-(2-nitroethenyl)-S. aureus16

MIC, minimum inhibitory concentration

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines have demonstrated selective cytotoxic effects.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

IC50, the half maximal inhibitory concentration

Case Study: Inhibition of Cancer Cell Proliferation

A study identified Phenol, 4-chloro-2-(2-nitroethenyl)- as a potent inhibitor of the proliferation of multicellular spheroids derived from human cancer cell lines, with an IC50 value of approximately 15 µM against HeLa cells.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-2-nitroethenyl)phenol involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

2-(2-Chloro-2-nitroethenyl)phenol can be compared with other similar compounds, such as:

Properties

CAS No.

117672-17-0

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

2-(2-chloro-2-nitroethenyl)phenol

InChI

InChI=1S/C8H6ClNO3/c9-8(10(12)13)5-6-3-1-2-4-7(6)11/h1-5,11H

InChI Key

VCUNFVMGWAUBHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C([N+](=O)[O-])Cl)O

Origin of Product

United States

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